![molecular formula C11H9BrFNO2 B1413912 Ethyl 4-bromo-3-cyano-5-fluorophenylacetate CAS No. 1805485-25-9](/img/structure/B1413912.png)
Ethyl 4-bromo-3-cyano-5-fluorophenylacetate
Description
Synthesis Analysis
The synthesis of Ethyl 4-bromo-3-cyano-5-fluorophenylacetate involves the reaction of appropriate starting materials. While I don’t have specific synthetic details for this compound, it likely follows established methods for constructing 1,2,4-triazole derivatives. Researchers may employ Suzuki–Miyaura coupling or other suitable reactions to introduce the bromo, cyano, and fluorophenyl groups .
Molecular Structure Analysis
The solid-state crystal structure of this compound has been investigated using single-crystal X-ray diffraction (SCXRD) . The molecule adopts a specific conformation within its crystalline environment. Additionally, Hirshfeld surface analysis provides insights into intermolecular interactions, revealing the molecule’s shape and properties .
Chemical Reactions Analysis
The compound’s chemical reactivity properties can be understood through Conceptual Density Functional Theory (CDFT) . CDFT predicts global reactivity descriptors and local nucleophilic/electrophilic Parr functions. This analysis sheds light on its reactivity patterns and potential reactions .
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 286.1 g/mol .
properties
IUPAC Name |
ethyl 2-(4-bromo-3-cyano-5-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNO2/c1-2-16-10(15)5-7-3-8(6-14)11(12)9(13)4-7/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPMGQOKBHPVOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)F)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-3-cyano-5-fluorophenylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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